molecular formula C20H19NO3S B4123869 [(4-Ethoxynaphthyl)sulfonyl]indoline

[(4-Ethoxynaphthyl)sulfonyl]indoline

Cat. No.: B4123869
M. Wt: 353.4 g/mol
InChI Key: UZNPJUTZOZVXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Ethoxynaphthyl)sulfonyl]indoline is an organic compound that belongs to the class of sulfonyl indolines. This compound is characterized by the presence of an ethoxy group attached to a naphthyl ring, which is further connected to an indoline moiety through a sulfonyl linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxynaphthyl)sulfonyl]indoline typically involves the reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with indoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxynaphthyl)sulfonyl]indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the naphthyl ring.

Scientific Research Applications

[(4-Ethoxynaphthyl)sulfonyl]indoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Ethoxynaphthyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The ethoxy-naphthyl moiety may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxy-1-naphthyl)sulfonyl]indoline
  • 1-[(4-ethoxy-2-naphthyl)sulfonyl]indoline
  • 1-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine

Uniqueness

[(4-Ethoxynaphthyl)sulfonyl]indoline is unique due to the specific positioning of the ethoxy group on the naphthyl ring, which can influence its chemical reactivity and biological activity. The indoline moiety also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-2-24-19-11-12-20(17-9-5-4-8-16(17)19)25(22,23)21-14-13-15-7-3-6-10-18(15)21/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNPJUTZOZVXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Ethoxynaphthyl)sulfonyl]indoline
Reactant of Route 2
[(4-Ethoxynaphthyl)sulfonyl]indoline
Reactant of Route 3
[(4-Ethoxynaphthyl)sulfonyl]indoline
Reactant of Route 4
[(4-Ethoxynaphthyl)sulfonyl]indoline
Reactant of Route 5
Reactant of Route 5
[(4-Ethoxynaphthyl)sulfonyl]indoline
Reactant of Route 6
Reactant of Route 6
[(4-Ethoxynaphthyl)sulfonyl]indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.